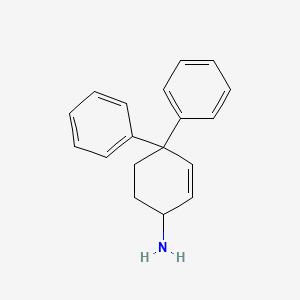

4,4-Diphenylcyclohex-2-en-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H19N |

|---|---|

Molecular Weight |

249.3 g/mol |

IUPAC Name |

4,4-diphenylcyclohex-2-en-1-amine |

InChI |

InChI=1S/C18H19N/c19-17-11-13-18(14-12-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-11,13,17H,12,14,19H2 |

InChI Key |

JMKYZMHKJLOAIF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C=CC1N)(C2=CC=CC=C2)C3=CC=CC=C3 |

Synonyms |

4,4-diphenylcyclohex-2-enylamine |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 4,4 Diphenylcyclohex 2 En 1 Amine

Reactions Involving the Primary Amine Group

While primary amines, in general, are known to undergo a variety of transformations, no specific studies have been published detailing the following reactions for 4,4-Diphenylcyclohex-2-en-1-amine.

Electrophilic Transformations: Acylation, Alkylation, and Sulfonylation

There is no available literature that describes the acylation, alkylation, or sulfonylation of this compound.

Condensation Reactions with Carbonyl Compounds for Imine and Enamine Formation

The reaction of primary amines with carbonyl compounds to form imines is a well-established transformation in organic chemistry. nih.govnih.govnih.govresearchgate.net However, no specific examples or studies involving this compound have been documented.

Formation of Urethane (B1682113) and Urea (B33335) Derivatives

The formation of urethane and urea derivatives from primary amines is a common synthetic procedure. Despite this, there are no published reports on the synthesis of such derivatives from this compound.

Oxidative Transformations of the Amine Functionality

The oxidation of primary amines can lead to a variety of products, but the specific oxidative behavior of this compound has not been investigated in the available scientific literature.

Reactions of the Cyclohexene (B86901) Moiety

The cyclohexene functional group is known to participate in a range of addition reactions. However, specific studies on the functionalization of the cyclohexene ring in this compound are absent from the literature.

Olefin Functionalization: Hydrogenation, Epoxidation, Halogenation, and Hydroboration

There are no documented examples of hydrogenation, epoxidation, halogenation, or hydroboration reactions being performed on this compound. While the hydrogenation of similar aromatic diamines to their cycloaliphatic counterparts is known, nih.gov this has not been specifically reported for the target molecule.

Table of Mentioned Compounds

Since no specific reactions or derivative compounds for this compound could be found, a table of mentioned compounds is not applicable.

Cycloaddition Reactions (e.g., Diels-Alder)3.2.3. Rearrangement Reactions Involving the Unsaturated Ring System3.3. Transformations Involving the Diphenyl Substitution3.3.1. Electrophilic Aromatic Substitution on the Phenyl Rings3.3.2. Palladium-Catalyzed Cross-Coupling Reactions at Aromatic Positions3.4. Role as a Nucleophilic Reagent in Intermolecular Reactions

Therefore, it is not possible to generate the requested article with the specified content and structure due to the lack of foundational scientific research on this compound.

Stereochemical Aspects of 4,4 Diphenylcyclohex 2 En 1 Amine and Its Derivatives

Conformational Analysis of the Cyclohexene (B86901) Ring System

The cyclohexene ring, present in 4,4-Diphenylcyclohex-2-en-1-amine, adopts a half-chair conformation to relieve the torsional strain that would be present in a planar structure. In this arrangement, four of the carbon atoms (C-1, C-2, C-3, and C-6) lie in a plane, while the other two (C-4 and C-5) are displaced in opposite directions from this plane. The presence of a gem-diphenyl group at the C-4 position significantly influences the ring's conformational preferences.

The two bulky phenyl groups at the C-4 position introduce considerable steric hindrance. One of the phenyl groups will occupy a pseudo-axial position and the other a pseudo-equatorial position. This substitution pattern can lock the ring into a preferred half-chair conformation, restricting the ring's flexibility compared to an unsubstituted cyclohexene. The energetic barrier for ring inversion would be substantially higher due to the steric demands of the large phenyl substituents.

The amine group at C-1 can exist in either a pseudo-axial or pseudo-equatorial orientation. The relative stability of these conformers is determined by a balance of steric interactions. A pseudo-equatorial orientation is generally favored for substituent groups on a cyclohexane (B81311) or cyclohexene ring to minimize 1,3-diaxial interactions. libretexts.orglibretexts.org In the case of this compound, the pseudo-axial conformer would experience steric clash with the pseudo-axial phenyl group at C-4, further favoring the conformer where the amine group is in a pseudo-equatorial position.

Table 1: Key Conformational Features of this compound

| Feature | Description |

|---|---|

| Ring Conformation | Half-Chair |

| C-4 Substituents | One pseudo-axial Phenyl group, one pseudo-equatorial Phenyl group |

| C-1 Amine Group | Preferred pseudo-equatorial orientation to minimize steric strain |

| Ring Flexibility | Reduced due to the bulky gem-diphenyl group |

Stereoisomerism and Chirality of the Amine-Bearing Carbon and Ring System

Stereoisomerism in this compound arises primarily from the chirality of the C-1 carbon, which is bonded to four different groups: a hydrogen atom, the amine group, and two different carbon pathways within the ring. The C-4 carbon, being attached to two identical phenyl groups, is not a stereocenter.

Consequently, this compound exists as a pair of enantiomers:

(R)-4,4-Diphenylcyclohex-2-en-1-amine

(S)-4,4-Diphenylcyclohex-2-en-1-amine

These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions. nih.gov A 50:50 mixture of these enantiomers constitutes a racemic mixture, which is optically inactive. libretexts.org

The relationship between the amine group at C-1 and the substituents at other positions on the ring can also be described in terms of cis/trans isomerism. However, due to the presence of the double bond, the typical chair-flipping interconversion seen in saturated cyclohexanes is not possible without breaking bonds. The relative orientation of the amine group (either pointing "up" or "down" relative to a reference plane of the ring) is fixed for each enantiomer. The diastereomers would only arise if there were additional stereocenters in the molecule. For instance, derivatization of the amine group with a chiral reagent would lead to the formation of diastereomers.

Diastereoselective Control in Synthetic Pathways

A potential synthetic approach could involve a Michael addition reaction, a common method for forming substituted cyclohexanone (B45756) rings, which could then be converted to the target amine. nih.govresearchgate.net In such a synthesis, the stereochemical outcome is often governed by the direction of attack of a nucleophile on a prochiral center. The presence of bulky groups on the reactants can shield one face of the molecule, leading to a preferred direction of attack and the formation of one diastereomer in excess.

For example, the reduction of a precursor ketone, 4,4-diphenylcyclohex-2-en-1-one, to the corresponding alcohol, followed by conversion to the amine, would be a key step where stereocontrol is important. The use of a sterically hindered reducing agent could selectively attack the less hindered face of the carbonyl group, leading to a diastereomeric excess of one alcohol isomer.

Table 2: Potential Strategies for Diastereoselective Synthesis

| Synthetic Step | Strategy for Stereocontrol |

|---|---|

| Ring Formation | Use of chiral auxiliaries or catalysts in cascade reactions like Michael-aldol. beilstein-journals.orgnih.gov |

| Reduction of Ketone Precursor | Employment of sterically demanding reducing agents (e.g., L-selectride) to favor attack from the less hindered face. |

| Nucleophilic Addition | Substrate control, where existing stereocenters direct the approach of an incoming reagent to a specific face of the molecule. |

The diastereomeric excess (de) is a measure of the success of such a reaction, with high 'de' values indicating a high degree of stereochemical control. nih.gov

Enantiomeric Resolution Techniques

Since synthesis from achiral precursors typically yields a racemic mixture, the separation of the (R)- and (S)-enantiomers of this compound is necessary to obtain optically pure samples. libretexts.org This process is known as enantiomeric resolution. wikipedia.org

The most common method for resolving chiral amines is through the formation of diastereomeric salts. wikipedia.orgrsc.org This involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. wikipedia.orgyoutube.com

Reaction: The racemic amine ((R)- and (S)-amine) is reacted with a pure enantiomer of a chiral acid (e.g., (+)-tartaric acid). This results in the formation of two diastereomeric salts: ((R)-amine)-(+)-tartrate and ((S)-amine)-(+)-tartrate.

Separation: Diastereomers have different physical properties, such as solubility. libretexts.org This difference allows for their separation by fractional crystallization. One of the diastereomeric salts will typically crystallize out of the solution first.

Liberation: The separated diastereomeric salt is then treated with a base to neutralize the chiral acid and liberate the pure enantiomer of the amine. wikipedia.org

Another powerful technique is chiral chromatography, where the stationary phase of a chromatography column is itself chiral. youtube.com The enantiomers of the racemic mixture interact differently with the chiral stationary phase, causing them to travel through the column at different rates and thus be separated.

Table 3: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type |

|---|---|

| (+)-Tartaric acid | Chiral Dicarboxylic Acid |

| (-)-Malic acid | Chiral Dicarboxylic Acid |

| (S)-(+)-Mandelic acid | Chiral α-Hydroxy Acid youtube.com |

Determination of Absolute Configuration by Spectroscopic Methods

Once the enantiomers have been separated, it is essential to determine their absolute configuration (i.e., which is R and which is S). While X-ray crystallography of a suitable single crystal provides a definitive answer, spectroscopic methods, particularly NMR, are widely used. nih.gov

The absolute configuration of a chiral primary amine can be determined by converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA) and then analyzing the resulting NMR spectra. frontiersin.orgwikipedia.org A widely used CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its derivatives. wikipedia.org

The process generally involves:

Derivatization: A pure enantiomer of the amine is reacted with both the (R)- and (S)-enantiomers of the CDA, forming two different diastereomeric amides.

NMR Analysis: The ¹H or ¹⁹F NMR spectra of these two diastereomers are recorded. Due to their different spatial arrangements, the protons or fluorine atoms in the diastereomers will experience different magnetic environments, leading to different chemical shifts.

Configuration Assignment: By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons near the chiral center and applying a conformational model of the diastereomeric amides, the absolute configuration of the original amine can be assigned. frontiersin.org Methods using ¹⁹F NMR are particularly effective due to the high sensitivity of the ¹⁹F nucleus to its electronic environment. acs.orgacs.org

Table 4: Illustrative NMR Data for Diastereomeric Amides

| Proton/Nucleus | Diastereomer 1 (e.g., R-amine, S-CDA) Chemical Shift (ppm) | Diastereomer 2 (e.g., S-amine, S-CDA) Chemical Shift (ppm) | Δδ (δ₁ - δ₂) (ppm) |

|---|---|---|---|

| Hα (proton at C-1) | Hypothetical Value A | Hypothetical Value B | A - B |

| Amide N-H | Hypothetical Value C | Hypothetical Value D | C - D |

The sign of the Δδ value for specific nuclei, when compared to established models, allows for the unambiguous assignment of the R or S configuration to the chiral center of the amine. frontiersin.orgoup.com

Computational and Theoretical Investigations of 4,4 Diphenylcyclohex 2 En 1 Amine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. mdpi.commdpi.com DFT calculations on 4,4-Diphenylcyclohex-2-en-1-amine can elucidate the distribution of electrons, which in turn governs the molecule's stability and reactivity.

Key aspects of the electronic structure that can be investigated include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net A smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the amine group and the π-systems of the phenyl rings and the cyclohexene (B86901) double bond. The LUMO is likely to be distributed over the unsaturated parts of the molecule.

Molecular Electrostatic Potential (MEP) mapping is another valuable DFT tool. It visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net In this compound, the MEP would likely show a negative potential (red/yellow) around the nitrogen atom of the amine group due to its lone pair of electrons, indicating a site for electrophilic attack. The hydrogen atoms of the amine group would exhibit a positive potential (blue), marking them as potential hydrogen bond donors.

Reactivity indices, such as Fukui functions, can be calculated to predict the most likely sites for nucleophilic and electrophilic attack with greater precision. mdpi.com These indices quantify the change in electron density at a specific atom when an electron is added or removed from the molecule.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Interpretation |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability, likely from the amine and π-systems. |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability, associated with the unsaturated framework. |

| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical stability and reactivity. |

| Dipole Moment | 1.9 D | Indicates a polar molecule due to the amine group. |

| MEP Minimum | -45 kcal/mol | Located on the nitrogen atom, confirming it as the primary site for electrophilic attack. |

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing a detailed picture of their conformational flexibility and dynamics. mdpi.commdpi.com For this compound, MD simulations can reveal the accessible conformations and the energy barriers between them.

The cyclohexene ring in this molecule is not planar and can adopt several conformations, such as a half-chair or a boat-like structure. researchgate.net The relative stability of these conformers is influenced by the bulky diphenyl groups at the C4 position and the amine group at the C1 position. MD simulations can map the potential energy surface associated with the ring's puckering and identify the most stable conformations.

Furthermore, the two phenyl groups attached to the same carbon atom have rotational freedom. The simulations can explore the preferred orientations of these rings, which are governed by a balance between conjugative effects and steric hindrance. The flexibility of the amine group and its potential for intramolecular hydrogen bonding with other parts of the molecule can also be assessed.

By running simulations in different solvents, it is possible to understand how the environment affects the conformational preferences of the molecule. nih.gov The results from MD simulations are crucial for understanding how the molecule's shape influences its interactions with other molecules, such as receptors or catalysts.

Table 2: Hypothetical Conformational Analysis from MD Simulations

| Conformational Feature | Dominant Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles |

| Cyclohexene Ring | Half-Chair | 0.0 | C6-C1-C2-C3 ≈ -15°, C4-C5-C6-C1 ≈ 45° |

| Boat | 4.5 | C1-C2-C3-C4 ≈ 0°, C1-C6-C5-C4 ≈ 0° | |

| Amine Group Position | Equatorial | 0.0 | Favored due to reduced steric hindrance. |

| Axial | 1.8 | Higher in energy due to 1,3-diaxial interactions. | |

| Phenyl Group Rotation | Staggered | 0.0 | Minimizes steric clash between the two rings. |

| Eclipsed | 6.2 | Energetically unfavorable due to steric repulsion. |

Transition State Analysis for Elucidating Reaction Mechanisms

Understanding the mechanism of a chemical reaction involves identifying the transition state (TS), which is the highest energy point along the reaction pathway. Computational methods, particularly DFT, are highly effective for locating transition states and calculating their energies, thereby determining the activation energy of a reaction. mdpi.com

For this compound, several reactions could be investigated. For instance, the amine group can act as a nucleophile, or the double bond can undergo electrophilic addition. Transition state analysis can be used to compare the feasibility of different reaction pathways.

Consider a hypothetical N-alkylation reaction. The mechanism would involve the nitrogen atom's lone pair attacking an alkyl halide. A computational study would model the reactants, the transition state, and the products. By calculating the energies of these species, the activation energy barrier can be determined. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products. This type of analysis provides fundamental insights into the reaction's kinetics and mechanism.

Table 3: Hypothetical Activation Energies for Reactions of this compound

| Reaction Type | Reagents | Solvent | Calculated Activation Energy (kcal/mol) |

| N-Alkylation | CH₃I | Acetonitrile | 18.5 |

| Electrophilic Addition to C=C | H⁺ | Water | 12.0 |

| Acylation of Amine | Acetyl Chloride | THF | 15.2 |

| Michael Addition (as catalyst) | Methyl acrylate (B77674) + Malonate | Toluene | 22.8 |

Quantum Chemical Calculations for Understanding Intermolecular Interactions

The way this compound interacts with other molecules is governed by non-covalent forces. Quantum chemical calculations can be used to quantify these interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces. nih.govmdpi.com

The primary amine group is a key site for intermolecular interactions, capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen lone pair). mdpi.com Calculations can determine the strength and geometry of these hydrogen bonds with solvent molecules or other reagents.

The two phenyl rings provide opportunities for π-π stacking interactions with other aromatic systems. These interactions, though weaker than hydrogen bonds, can be significant in determining the structure of molecular aggregates or in binding to biological targets.

Methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. nih.gov This provides a deeper understanding of the nature of the intermolecular forces at play.

Table 4: Hypothetical SAPT Energy Decomposition for Dimer Interactions

| Dimer Configuration | Electrostatics (kcal/mol) | Exchange (kcal/mol) | Induction (kcal/mol) | Dispersion (kcal/mol) | Total (kcal/mol) |

| N-H···N Hydrogen Bond | -8.2 | 10.5 | -2.1 | -3.5 | -3.3 |

| Parallel-Displaced π-stacking | -2.5 | 4.8 | -0.8 | -4.1 | -2.6 |

| T-shaped π-stacking | -3.1 | 5.2 | -1.0 | -3.7 | -2.6 |

Computational Prediction and Verification of Stereochemical Outcomes

Since this compound is a chiral molecule, its reactions can lead to the formation of stereoisomers. Computational chemistry can be a powerful tool for predicting the stereochemical outcome of such reactions.

The formation of a new stereocenter during a reaction will proceed through diastereomeric transition states. The relative energies of these transition states determine the ratio of the resulting stereoisomeric products. By computationally modeling all possible transition states and calculating their relative free energies, one can predict the major product of the reaction.

For example, in an organocatalytic reaction where this compound acts as a chiral catalyst, it can induce asymmetry in the product. researchgate.net Computational modeling of the catalyst-substrate complex and the subsequent transition states can explain the origin of the enantioselectivity and help in the design of more efficient catalysts. These calculations can guide experimental efforts by predicting which reaction conditions and substrates are likely to yield the desired stereoisomer with high selectivity.

Table 5: Hypothetical Prediction of Stereochemical Outcome for a Michael Addition

| Transition State | Approach | Relative Free Energy (kcal/mol) | Predicted Product Ratio |

| TS-Re-Si | Re-face attack on Si-iminium | 0.0 | 95 : 5 |

| TS-Si-Re | Si-face attack on Re-iminium | 1.8 | |

| TS-Re-Re | Re-face attack on Re-iminium | 2.5 | |

| TS-Si-Si | Si-face attack on Si-iminium | 2.9 |

Role As a Synthetic Scaffold and Building Block in Advanced Organic Synthesis

Precursor for the Construction of Complex Polycyclic and Heterocyclic Systems

Detailed searches of scientific literature and chemical databases did not yield specific examples of 4,4-Diphenylcyclohex-2-en-1-amine being utilized as a direct precursor for the construction of complex polycyclic or heterocyclic systems. While the allylic amine functionality and the diphenylcyclohexene framework theoretically offer pathways to further annulation and cyclization reactions, no published studies were identified that demonstrate these transformations for this specific compound. The steric hindrance imposed by the two phenyl groups at the C4 position might pose significant challenges for certain cyclization strategies, potentially limiting its application in this area.

Ligand Design for Asymmetric Catalysis and Organometallic Applications

An extensive review of the literature did not uncover any instances of this compound or its derivatives being employed as ligands in asymmetric catalysis or for other organometallic applications. The development of chiral ligands is a cornerstone of asymmetric synthesis, and while the amine group of this compound could coordinate to a metal center, there is no evidence in published research of its successful application in inducing enantioselectivity in chemical reactions. The lack of inherent chirality in the parent molecule and the absence of reports on its resolution into enantiomers likely contribute to its non-utilization in this field.

Applications in Supramolecular Chemistry and Non-Biological Assemblies

There is currently no available scientific literature that describes the use of this compound in the field of supramolecular chemistry or in the construction of non-biological assemblies. The potential for the amine group to participate in hydrogen bonding and for the phenyl groups to engage in π-π stacking interactions are recognized principles in supramolecular design. However, no studies have been published that specifically investigate or utilize these properties for this particular molecule to form higher-order structures.

Functionalization for Materials Science Applications (e.g., amine-functionalized polymers for gas capture or other non-biological contexts)

A thorough search for applications of this compound in materials science, including its use as a monomer or functional additive for polymers intended for gas capture or other non-biological contexts, yielded no specific results. While amine-functionalized molecules are a well-established class of materials for applications such as CO2 capture, there is no documented evidence of this compound being incorporated into or used for the development of such materials.

Development of Novel Chemical Probes for Purely Chemical Investigations

No published research was found detailing the development or use of this compound as a novel chemical probe for purely chemical investigations. Chemical probes are designed to study chemical environments and reaction mechanisms, often through spectroscopic or reactive handles. Despite the presence of a reactive amine and a UV-active diphenylmethylene group, there are no reports of this compound being adapted for such purposes.

Future Research Directions and Unexplored Avenues in 4,4 Diphenylcyclohex 2 En 1 Amine Chemistry

Development of More Sustainable and Green Synthetic Routes

The future of chemical manufacturing hinges on the adoption of sustainable and green methodologies. For a molecule like 4,4-diphenylcyclohex-2-en-1-amine, this translates to developing synthetic pathways that are not only efficient but also minimize environmental impact. Current synthetic approaches often rely on traditional methods that may involve harsh reagents and generate significant waste. Future research should focus on several key areas to address these limitations.

One promising avenue is the exploration of biocatalysis. Researchers have successfully developed biocatalytic systems that utilize enzymes like alcohol dehydrogenases (ADH) and amine dehydrogenases (AmDH) to synthesize high-value amines from inexpensive alcohols, with water as the only byproduct. manchester.ac.uk This enzymatic coupling, often in a one-pot reaction, circumvents the need for expensive co-factors through efficient recycling. manchester.ac.uk Adapting such biocatalytic cascades to the synthesis of this compound or its precursors could offer a significantly greener alternative to conventional methods.

Another area of interest is the use of heterogeneous catalysts, such as zeolites. Zeolite H-Y has been demonstrated as a green and reusable catalyst for the efficient synthesis of cyclic enamines from cycloalkanones and secondary amines. researchgate.net These reactions proceed under milder conditions and with higher yields compared to traditional homogeneous acid catalysts, which are often toxic and difficult to separate from the reaction mixture. researchgate.net Investigating the applicability of various zeolites and other solid acid catalysts for the synthesis of the target amine could lead to more sustainable and economically viable production processes.

Furthermore, the principles of green chemistry, such as atom economy and the use of non-hazardous solvents, should be central to the design of new synthetic routes. For instance, developing solvent-free reaction conditions or utilizing biosourced catalysts are strategies that have been successfully applied to the synthesis of other cyclic compounds. mdpi.comrsc.org

Table 1: Comparison of Potential Green Synthesis Strategies

| Strategy | Key Advantages | Potential Challenges for this compound |

| Biocatalysis (Enzymatic) | High selectivity, mild reaction conditions, biodegradable catalysts, reduced waste. manchester.ac.uk | Enzyme compatibility with diphenyl-substituted substrate, enzyme engineering may be required. |

| Heterogeneous Catalysis (Zeolites) | Reusable catalyst, simplified product purification, improved thermal stability. researchgate.net | Catalyst deactivation, potential for lower reaction rates compared to homogeneous catalysts. |

| Solvent-Free Synthesis | Reduced solvent waste, potential for increased reaction rates, simplified workup. rsc.org | Ensuring adequate mixing of reactants, managing reaction exotherms. |

Exploration of Unconventional Reactivity Patterns and Catalytic Transformations

The enamine moiety in this compound is a versatile functional group with well-established reactivity as a nucleophile. libretexts.orgmasterorganicchemistry.com However, there is considerable scope for exploring its less conventional reactivity patterns and its potential role in novel catalytic transformations.

Enamines are known to participate in a variety of reactions, including alkylations, acylations, and Michael additions. libretexts.orgmasterorganicchemistry.com Future research could delve into the unique steric and electronic effects of the gem-diphenyl group on the regioselectivity and stereoselectivity of these reactions. The bulky phenyl groups could direct incoming electrophiles in a highly specific manner, leading to the synthesis of complex and sterically hindered derivatives that would be difficult to access through other means.

Furthermore, the participation of enamines in cycloaddition reactions is a powerful tool for the construction of carbo- and heterocyclic systems. researchgate.net While [2+2] and other cycloadditions of simpler enamines have been studied, the behavior of this compound in such reactions remains largely unexplored. researchgate.net Investigating its reactivity with a range of dienophiles and dipolarophiles could unlock new pathways to novel polycyclic scaffolds.

Beyond its own reactivity, this compound and its derivatives could serve as chiral ligands or organocatalysts. The chiral amine framework, combined with the tunable electronic properties of the aromatic rings, makes it an attractive candidate for asymmetric catalysis. For example, it could be employed in metal-catalyzed cross-coupling reactions or as a chiral base in enantioselective protonation reactions.

Advanced Stereocontrol Methodologies for Structurally Diverse Derivatives

The development of methods for controlling the stereochemistry of molecules is a cornerstone of modern organic synthesis. For this compound, which possesses a stereocenter, and for the synthesis of its derivatives with additional stereocenters, advanced stereocontrol methodologies will be crucial.

Future research should focus on the diastereoselective and enantioselective synthesis of derivatives of this compound. For instance, cascade reactions, such as a Michael-aldol sequence, have been used to create highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.org Applying similar strategies to reactions involving this compound could lead to the creation of multiple stereocenters in a single, efficient step.

Visible-light-mediated photoredox catalysis has emerged as a powerful tool for stereoselective synthesis. The use of photoredox catalysis to achieve a [4+2] cycloaddition for the synthesis of cyclohexylamine (B46788) derivatives has been reported with excellent diastereoselectivity. nih.gov Exploring such light-driven methods for the functionalization of this compound could provide access to novel derivatives under mild and environmentally friendly conditions.

Furthermore, asymmetric catalysis using chiral metal complexes or organocatalysts could be employed to synthesize enantiomerically pure derivatives. For example, the use of chiral gold catalysts has enabled the highly enantioselective synthesis of complex chiral molecules like helicenes. nih.gov The development of similar catalytic systems tailored for reactions involving this compound would be a significant step forward.

Integration into Hybrid Organic-Inorganic Material Systems (non-biological)

The unique structural and electronic properties of this compound make it an interesting building block for the creation of novel hybrid organic-inorganic materials with tailored functionalities for non-biological applications.

One potential avenue of research is the incorporation of this amine into metal-organic frameworks (MOFs). MOFs are crystalline materials with high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. The amine functionality of this compound could serve as a coordination site for metal ions, while the bulky diphenyl groups could influence the pore size and aperature of the resulting framework.

Another area of exploration is the functionalization of inorganic nanoparticles with this compound or its derivatives. The covalent or non-covalent attachment of this organic molecule to the surface of materials like silica, titania, or gold nanoparticles can modify their properties and create new interfaces. mdpi.com For example, the chiral nature of the amine could be used to create chiral stationary phases for enantioselective separations in chromatography. The aromatic rings could also enhance the interaction of the hybrid material with other aromatic molecules, which could be useful in sensor applications.

The development of enamine-based materials for applications in electronics, such as perovskite solar cells, has been reported. researchgate.net The electron-rich nature of the enamine moiety can be beneficial for hole transport. Investigating the potential of this compound in similar applications, where its specific steric and electronic properties could be advantageous, is a worthwhile pursuit.

Application of Machine Learning and Artificial Intelligence for Predicting Chemical Behavior and Properties

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the rapid prediction of molecular properties and reaction outcomes. nih.govresearchgate.net For a relatively unexplored compound like this compound, these computational tools offer a powerful way to guide experimental work and accelerate discovery.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models can be developed to predict the physical, chemical, and potentially catalytic properties of this compound and its derivatives. nih.gov By correlating structural features with specific properties, these models can help in the design of new molecules with desired characteristics. For example, ML models could predict properties such as solubility, stability, or even the binding affinity to a specific material surface. acs.orgarxiv.orgresearchgate.net

Furthermore, AI can be used in process optimization for the synthesis of this compound. By analyzing data from chemical reactions, ML algorithms can identify the optimal reaction conditions (e.g., temperature, pressure, catalyst loading) to maximize yield and minimize byproducts. youtube.com

Table 2: Potential Applications of AI/ML in this compound Research

| AI/ML Application | Specific Goal | Potential Impact |

| Reaction Prediction | Identify novel and efficient synthetic routes to derivatives. deepchem.ioquantumzeitgeist.com | Reduced experimental effort and faster discovery of new compounds. |

| Property Prediction (QSPR) | Predict physical, chemical, and material-related properties. nih.govacs.org | Rational design of molecules with tailored functionalities. |

| Process Optimization | Determine optimal conditions for synthesis. youtube.com | Increased efficiency and sustainability of chemical production. |

| Spectra-Property Relationship | Predict properties from spectroscopic data (e.g., IR, NMR). nih.gov | Rapid characterization and screening of new compounds. |

Q & A

Q. What are the recommended synthetic routes for 4,4-Diphenylcyclohex-2-en-1-amine, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination of 4,4-diphenylcyclohex-2-enone using ammonium acetate and sodium cyanoborohydride in methanol under reflux. Optimizing stoichiometry (e.g., 1:1.2 ketone-to-amine ratio) and reaction time (12–16 hours) improves yields (typically 60–75%). Catalytic hydrogenation with Pd/C or Raney Ni under H₂ pressure (3–5 atm) is an alternative, but selectivity for the enamine must be monitored via TLC or GC-MS .

中国药科大学有机化学——13.7胺的制备07:01

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : NMR (CDCl₃) shows characteristic doublets for the cyclohexene protons (δ 5.6–5.8 ppm, J = 10 Hz) and aromatic protons (δ 7.2–7.4 ppm). NMR confirms the enamine structure (C=N at δ 150–155 ppm) .

- IR : Stretching vibrations at 1640–1680 cm⁻¹ (C=N) and 3300–3400 cm⁻¹ (N-H) .

- X-ray crystallography : Resolves stereochemical ambiguities; the cyclohexene ring adopts a half-chair conformation .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods due to potential respiratory irritation (H335) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictory data in NMR or crystallographic analyses of this compound derivatives be resolved?

- Methodological Answer :

- Dynamic effects : Use variable-temperature NMR to detect conformational flexibility (e.g., cyclohexene ring flipping) .

- Isotopic labeling : Synthesize - or -labeled analogs to clarify ambiguous peaks (see isotopic amine derivatives in ) .

- DFT calculations : Compare experimental and computed NMR chemical shifts (Gaussian or ORCA software) .

Q. What strategies improve enantioselective synthesis of chiral this compound derivatives?

- Methodological Answer :

- Chiral catalysts : Employ Jacobsen’s salen-Co(III) complexes or BINOL-derived phosphoric acids for asymmetric reductive amination (up to 90% ee) .

- Kinetic resolution : Use lipases (e.g., CAL-B) to separate enantiomers via acyl transfer .

Q. How can computational modeling predict the biological activity of this compound analogs?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., serotonin receptors).

- QSAR : Train models on datasets of similar arylcyclohexylamines to correlate substituent effects with activity .

Q. What experimental designs address low reproducibility in catalytic hydrogenation of 4,4-diphenylcyclohex-2-enone?

- Methodological Answer :

- DoE (Design of Experiments) : Vary catalyst loading (5–10% Pd/C), H₂ pressure (1–5 atm), and solvent polarity (MeOH vs. THF) to identify critical factors .

- In-situ monitoring : Use ReactIR to track intermediate formation and optimize reaction termination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.